Glucochloralose

説明

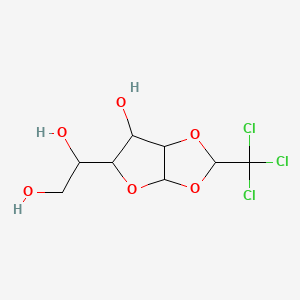

Glucochloralose, also known as chloralose, is a chlorinated acetal derivative of glucose. It is primarily used as a bird repellent and rodenticide. The compound is highly soluble in water and volatile. It was first synthesized in 1889 by Arthur Heffter through the condensation of D-glucose and trichloroacetaldehyde (chloral) in the presence of an acid catalyst . This compound exists as a mixture of two optical isomers: alpha-glucochloralose and beta-glucochloralose .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glucochloralose involves the reaction of anhydrous glucose with anhydrous chloral in the presence of sulfuric acid as a catalyst. The reaction produces a mixture of alpha-glucochloralose and beta-glucochloralose . The general reaction can be represented as:

C6H12O6+C2HCl3O→C8H11Cl3O6

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

化学反応の分析

Types of Reactions: Glucochloralose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various chlorinated derivatives.

科学的研究の応用

Anesthetic Properties

Glucochloralose is commonly used as an anesthetic agent in animal studies. Its efficacy and safety profile have been evaluated in various research settings.

Case Study: Comparative Anesthesia

A significant study compared the effects of this compound and another anesthetic, Sernylan, on cerebral blood flow and brain metabolism in primates. The study found that this compound induced a notable decrease in total and regional cerebral blood flow compared to Sernylan, highlighting its potential impact on brain function during anesthesia .

| Anesthetic Agent | Dosage | Effect on Cerebral Blood Flow |

|---|---|---|

| This compound | 100 mg/kg (i.p.) | Decreased total and regional flow |

| Sernylan | 1 mg/kg (i.m.) | Higher cerebral blood flow |

Research in Metabolic Studies

This compound has been utilized in metabolic studies to understand its effects on glucose metabolism and insulin sensitivity.

Case Study: Insulin Sensitization

In a study involving rats, this compound was shown to affect lipid metabolism positively. It reduced fasting-induced lipolysis and improved insulin sensitivity, making it a candidate for further research in metabolic disorders . The findings suggest that this compound could play a role in managing conditions like obesity and diabetes.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Gain | Increased | Significantly reduced |

| Plasma Free Fatty Acids | High | Significantly reduced |

| Insulin Sensitivity (HOMA-IR) | Higher | Significantly lower |

Neuropharmacological Research

This compound is also investigated for its neuropharmacological properties, particularly concerning its effects on neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release, potentially affecting mood and cognitive functions. Studies have shown varying impacts on serotonin and dopamine pathways, which could provide insights into developing treatments for psychiatric disorders .

Veterinary Applications

In veterinary medicine, this compound is frequently used for anesthesia during surgical procedures in various animal species. Its properties allow for effective sedation with minimal side effects.

Case Study: Surgical Anesthesia in Canines

A study demonstrated the use of this compound for inducing anesthesia in dogs undergoing surgery. The results indicated successful sedation with stable cardiovascular parameters, showcasing its safety profile for veterinary use .

作用機序

Glucochloralose exerts its effects primarily through its interaction with the central nervous system. It acts as a neurotoxicant, affecting neurotransmitter release and receptor activity. The compound induces sedation and hypnosis by modulating the activity of gamma-aminobutyric acid (GABA) receptors, leading to an inhibitory effect on neuronal activity .

類似化合物との比較

Xylochloralose: A chloral derivative of xylose.

Arabinochloralose: A chloral derivative of arabinose.

Galactochloralose: A chloral derivative of galactose.

Mannochloralose: A chloral derivative of mannose.

Comparison: Glucochloralose is unique due to its specific interaction with glucose, leading to distinct pharmacological properties. Compared to other chloraloses, this compound has a higher affinity for GABA receptors, making it more effective as a sedative and hypnotic agent .

生物活性

Glucochloralose, also known as α-D-gluco-chloralose or chloralose, is a compound derived from the condensation of chloral with glucose. It is primarily recognized for its anesthetic properties and has applications in both pharmacological and ecological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a crystalline powder with the molecular formula and a molecular weight of 309.54 g/mol. The compound exists in two isomeric forms, with the alpha form exhibiting significant anesthetic properties. Its solubility characteristics differ between isomers; the alpha form is not soluble in water or ethanol, while the beta form has higher solubility .

The mechanism of action of this compound involves modulation of neurotransmitter systems. It acts primarily as a central nervous system depressant, leading to sedation and analgesia. The compound enhances inhibitory neurotransmission through GABAergic pathways, which contributes to its anesthetic effects .

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into pharmacological effects, toxicological aspects, and ecological impacts.

Pharmacological Effects

- Anesthesia : this compound is widely used in veterinary medicine for anesthesia in small animals. Its efficacy as an anesthetic agent has been compared to other anesthetics such as Sernylan. Studies indicate that this compound provides stable anesthesia with minimal cardiovascular effects .

- Sedative Effects : In rodent models, this compound has demonstrated sedative properties without significant respiratory depression, making it a preferred choice for procedures requiring immobilization .

- Neurophysiological Effects : Research has shown that this compound affects nociceptive neuron responses in the trigeminocervical area, suggesting its role in pain modulation .

Toxicological Aspects

This compound is classified as moderately toxic to mammals and highly toxic to birds. It poses risks for bioaccumulation in wildlife, particularly affecting avian species when used as a rodenticide or bird repellent . The compound's irritant properties also necessitate caution during handling.

Case Study 1: Anesthetic Efficacy in Veterinary Medicine

A study conducted on various small animal species assessed the anesthetic efficacy of this compound compared to other agents. Results indicated that this compound provided effective anesthesia with shorter recovery times and fewer side effects related to cardiovascular stability. The study highlighted its potential as a safer alternative for routine veterinary procedures .

| Anesthetic Agent | Recovery Time (minutes) | Cardiovascular Stability | Side Effects |

|---|---|---|---|

| This compound | 15 | High | Minimal |

| Sernylan | 25 | Moderate | Moderate |

Case Study 2: Ecotoxicological Impact

Research evaluating the environmental impact of this compound highlighted its high toxicity to non-target species such as birds and fish. This study emphasized the need for careful application in pest control scenarios to mitigate ecological risks .

特性

IUPAC Name |

1-[6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYGBLRPYBAHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860173 | |

| Record name | 1,2-O-(2,2,2-Trichloroethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | alpha-Chloralose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alphachloralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.44 mg/mL at 15 °C | |

| Record name | Alphachloralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16376-36-6, 15879-93-3 | |

| Record name | Glucochloralose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-[(1R)-2,2,2-trichloroethylidene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloralose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alphachloralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | Alphachloralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。